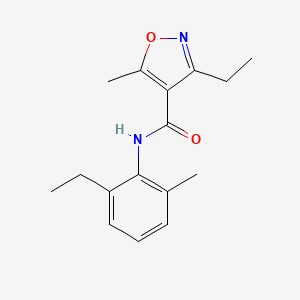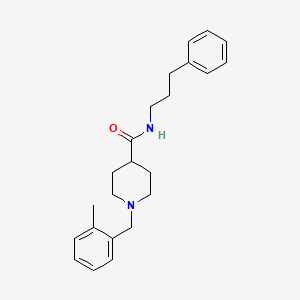
3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
The compound "3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide" belongs to a class of organic molecules that exhibit a range of biological activities, drawing significant interest for their synthetic challenges and potential applications in various fields, including medicinal chemistry and agricultural sciences.
Synthesis Analysis
Synthetic approaches to similar isoxazole derivatives involve strategies such as cycloaddition reactions, where carbethoxyformonitrile oxide reacts with amides to yield isoxazole carboxamides. These processes highlight the complexity and creativity in synthesizing isoxazole-based compounds, demonstrating the intricacies of constructing the isoxazole ring and attaching various substituents to achieve the desired chemical structure (Patterson et al., 1992).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Isoxazoline derivatives, such as 3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide, have shown significant biological activities, including antibacterial and antifungal properties. These compounds have been evaluated for their potential in combating various microbial infections, demonstrating a broad spectrum of activity against different bacterial and fungal strains. The mechanism of action often involves interference with the microbial cell wall synthesis or protein synthesis, indicating the potential for developing new antimicrobial agents from isoxazoline derivatives (Kaur et al., 2014).
Anticancer Potential
Research into the anticancer activity of isoxazoline compounds, closely related to the structure of 3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide, has revealed promising results. These studies suggest that isoxazoline derivatives can inhibit the growth of various cancer cell lines, including those resistant to certain chemotherapeutic agents. The anticancer effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and interference with the cell cycle in cancer cells. This highlights the potential application of such compounds in the development of new anticancer therapies (De et al., 2011).
Enzyme Inhibition
Isoxazoline derivatives have been explored for their enzyme inhibitory activities, particularly in the context of enzymes involved in inflammatory and neurological disorders. Compounds structurally similar to 3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). These findings suggest potential therapeutic applications in treating conditions like arthritis, Alzheimer's disease, and other inflammatory diseases (B. V. D. Poel & D. Straeten, 2014).
Antioxidant Properties
The antioxidant potential of isoxazoline compounds, akin to 3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-4-isoxazolecarboxamide, has been a subject of research interest. These studies have shown that isoxazolines can scavenge free radicals and protect biological systems from oxidative stress. This antioxidant activity suggests their utility in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
3-ethyl-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-12-9-7-8-10(3)15(12)17-16(19)14-11(4)20-18-13(14)6-2/h7-9H,5-6H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNJPKNJVZMMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)

![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)
